16,16-Dimethyl prostaglandin D2

Description

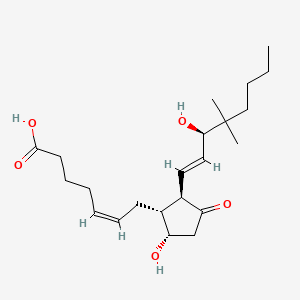

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85235-22-9 | |

| Record name | 16,16-Dimethyl prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Prostaglandin D2 and the Limited Understanding of its 16,16-Dimethyl Analog

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator derived from arachidonic acid, playing a pivotal role in a wide array of physiological and pathological processes, most notably in allergic inflammation and immune responses. Its actions are primarily mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors are coupled to different G proteins—Gαs and Gαi, respectively—leading to divergent downstream signaling cascades and often opposing biological effects. This guide will delineate the biosynthesis of PGD2, the molecular pharmacology of its receptors, the intricacies of its signaling pathways, and the experimental methodologies employed to elucidate these mechanisms.

Biosynthesis of Prostaglandin D2

PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The process begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). PGH2 is then isomerized to PGD2 by the action of specific PGD synthases (PGDS). Two main isoforms of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS)[1]. L-PGDS is primarily found in the central nervous system, while H-PGDS is expressed in immune cells such as mast cells and Th2 lymphocytes, highlighting the role of PGD2 in immune and inflammatory responses[1].

The Dual Receptor System for PGD2 Action

PGD2 exerts its biological effects by binding to two distinct seven-transmembrane G protein-coupled receptors: DP1 and DP2 (CRTH2)[2]. These receptors often mediate contrasting physiological responses due to their coupling to different G proteins.

DP1 Receptor (PTGDR)

The DP1 receptor is coupled to the Gαs protein. Activation of DP1 by PGD2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is typically associated with smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation[3].

DP2 Receptor (CRTH2)

In contrast, the DP2 receptor, CRTH2, is coupled to the Gαi protein. PGD2 binding to CRTH2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Furthermore, activation of the Gαi pathway can lead to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). CRTH2 is highly expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils[2]. Its activation is predominantly pro-inflammatory, mediating chemotaxis of these immune cells and promoting the release of type 2 cytokines.

Signaling Pathways

The divergent signaling pathways initiated by PGD2 upon binding to its receptors are central to its multifaceted roles in health and disease.

DP1-Mediated Signaling

The activation of the DP1 receptor and the subsequent increase in cAMP levels trigger a cascade of events primarily through the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the observed physiological effects.

DP2 (CRTH2)-Mediated Signaling

The activation of the DP2 receptor initiates a pro-inflammatory cascade. The Gαi protein inhibits adenylyl cyclase, while the Gβγ subunits can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates PKC. These events culminate in cellular responses such as chemotaxis and cytokine release.

Quantitative Data Summary

Quantitative data for PGD2 and its analogs are crucial for understanding their structure-activity relationships. The following table summarizes key binding affinity data found in the literature.

| Compound | Receptor | Assay Type | Ki / Kd (nM) | Species | Reference |

| Prostaglandin D2 | PGD2 Receptor | Radioligand Binding | 28 ± 7 (Kd) | Rat (Brain) | [4] |

| Prostaglandin D1 | PGD2 Receptor | Radioligand Binding | 523 (Ki) | Rat (Brain) | [4] |

| Prostaglandin F2α | PGD2 Receptor | Radioligand Binding | 693 (Ki) | Rat (Brain) | [4] |

Note: Specific quantitative data for 16,16-Dimethyl prostaglandin D2 binding affinities were not available in the reviewed literature.

Experimental Protocols

The elucidation of the PGD2 mechanism of action has relied on a variety of experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of ligands to their receptors.

-

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of PGD2 for its receptors.

-

Methodology:

-

Preparation of synaptic membranes from rat brain tissue.

-

Incubation of the membrane preparation with varying concentrations of radiolabeled PGD2 (e.g., [3H]PGD2).

-

Separation of bound from free radioligand by rapid filtration.

-

Quantification of radioactivity on the filters to determine the amount of bound ligand.

-

Non-specific binding is determined in the presence of a large excess of unlabeled PGD2.

-

Specific binding is calculated by subtracting non-specific from total binding.

-

Data are analyzed using Scatchard plots to determine Kd and Bmax[4].

-

-

Workflow Diagram:

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within a receptor that are critical for ligand binding and receptor activation.

-

Objective: To identify key residues in the CRTH2 receptor involved in PGD2 binding.

-

Methodology:

-

Introduce point mutations into the cDNA of the CRTH2 receptor to substitute specific amino acid residues.

-

Transfect cells (e.g., HEK293) with the wild-type or mutant receptor cDNA.

-

Perform radioligand binding assays on membranes from transfected cells to assess changes in PGD2 binding affinity.

-

Conduct functional assays (e.g., measuring cAMP levels or calcium mobilization) to evaluate the impact of the mutation on receptor activation[5].

-

Conclusion and Future Directions

Prostaglandin D2 is a pleiotropic lipid mediator with a well-defined dual mechanism of action through the DP1 and DP2 (CRTH2) receptors. Its signaling pathways are integral to numerous physiological processes, particularly in the context of immunity and inflammation. While the pharmacology of PGD2 is extensively studied, there is a conspicuous absence of data for its synthetic analog, this compound.

The addition of methyl groups at the C-16 position is a common strategy in prostaglandin chemistry to increase metabolic stability and potency. It is plausible that 16,16-Dimethyl PGD2 was synthesized to exhibit enhanced or more prolonged activity compared to the parent compound. However, without experimental data, its receptor binding profile, selectivity for DP1 versus DP2, and downstream signaling effects remain speculative.

Future research should focus on characterizing the pharmacological profile of this compound. This would involve:

-

Comprehensive receptor binding assays to determine its affinity and selectivity for DP1 and DP2.

-

Functional assays to elucidate its agonist or antagonist properties and its impact on downstream signaling pathways (cAMP and Ca2+ mobilization).

-

In vitro and in vivo studies to determine its biological effects on immune cells and in models of allergic inflammation.

Such studies are essential to understand the potential therapeutic applications of this compound and to fully map the structure-activity relationships within the prostaglandin D2 family.

References

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Specific binding of prostaglandin D2 to rat brain synaptic membrane. Occurrence, properties, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of 16,16-Dimethyl Prostaglandin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) is a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). PGD2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammatory responses. The structural modification in 16,16-dmPGD2, the presence of two methyl groups at the C-16 position, confers resistance to metabolic degradation, thereby prolonging its biological activity. This increased stability makes 16,16-dmPGD2 a valuable tool for investigating the roles of PGD2-mediated signaling pathways. This technical guide provides a comprehensive overview of the biological functions of 16,16-dmPGD2, with a focus on its interactions with the D-type prostanoid (DP) receptors, DP1 and DP2 (also known as CRTH2). We will delve into its signaling mechanisms, summarize the available quantitative data, and provide detailed experimental protocols for studying its effects.

Introduction to 16,16-Dimethyl Prostaglandin D2

Prostaglandin D2 is a major cyclooxygenase (COX) metabolite of arachidonic acid, primarily produced by mast cells, Th2 cells, and in the brain.[1] Its diverse biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (CRTH2).[2] These two receptors often trigger opposing cellular responses, making the study of PGD2 signaling complex. 16,16-Dimethyl PGD2, as a stable analog, allows for more controlled and sustained activation of these pathways in experimental settings, aiding in the elucidation of their specific roles in health and disease.

Core Biological Functions and Receptor Interactions

The biological activities of 16,16-dmPGD2 are dictated by its interaction with the DP1 and DP2 receptors. These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.

-

DP1 Receptor Activation: The DP1 receptor is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[2][3] Activation of DP1 by agonists leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels are generally associated with inhibitory cellular responses, such as smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[3][4] In the context of inflammation, DP1 signaling can have anti-inflammatory effects by inhibiting the migration and activation of certain immune cells.[5][6] However, some studies also suggest a pro-inflammatory role in specific contexts, such as mediating sensory nerve activation.[7]

-

DP2 (CRTH2) Receptor Activation: In contrast to DP1, the DP2 receptor is coupled to the Gi alpha subunit (Gαi).[3] Activation of DP2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] Furthermore, DP2 activation mobilizes intracellular calcium stores and activates other pro-inflammatory signaling pathways.[3] The DP2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[3] Its activation is strongly linked to pro-inflammatory and allergic responses, including chemotaxis, degranulation, and cytokine release from these immune cells.[3][8]

16,16-dmPGD2 has been shown to be an agonist at the DP2 receptor, with a potency approximately equal to that of 15S-methyl-PGD2 in stimulating eosinophil activation.[5] Conversely, its activity at the DP1 receptor appears to be significantly weaker, as it does not substantially increase cAMP levels in platelets, a cell type rich in DP1 receptors.[5] This suggests a degree of selectivity for the DP2 receptor over the DP1 receptor.

Signaling Pathways

The differential coupling of DP1 and DP2 receptors to G proteins results in distinct intracellular signaling cascades.

Caption: DP1 receptor signaling pathway.

Caption: DP2 (CRTH2) receptor signaling pathway.

Quantitative Data Summary

The available quantitative data for 16,16-Dimethyl PGD2 is limited. The following table summarizes the known information and provides context by comparing it to related compounds.

| Compound | Receptor Target | Assay | Potency/Affinity | Reference |

| 16,16-Dimethyl PGD2 | DP2 (CRTH2) | Eosinophil Activation (CD11b, Actin) | Potency ≈ 15S-methyl-PGD2 | [5] |

| 16,16-Dimethyl PGD2 | DP1 | Platelet cAMP Elevation | <20% of maximal PGD2 response (indicating low potency) | [5] |

| 15S-methyl-PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | EC50 = 128 nM | [5] |

| PGD2 | DP2 (CRTH2) | Eosinophil Chemotaxis | EC50 = 10 nM | [5] |

| PGD2 | DP1 | Receptor Binding (recombinant human) | KD = 0.3 nM (high affinity) | [3] |

| PGD2 | DP2 (CRTH2) | Receptor Binding (recombinant human) | Ki = 2.4 nM | [3] |

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying the effects of PGD2 and its analogs on primary human eosinophils.

Eosinophil Isolation from Human Peripheral Blood

Objective: To obtain a highly purified population of eosinophils for subsequent functional assays.

Methodology:

-

Blood Collection: Collect whole blood from healthy, non-allergic donors in heparinized tubes.

-

Granulocyte Enrichment: Isolate granulocytes by density gradient centrifugation using a Ficoll-Paque PLUS medium.

-

Red Blood Cell Lysis: Remove contaminating red blood cells by hypotonic lysis.

-

Negative Selection: Isolate eosinophils by negative immunomagnetic selection using an Eosinophil Isolation Kit. This kit contains antibodies that bind to non-eosinophil cells (neutrophils, lymphocytes, etc.), which are then removed by a magnetic field, leaving a purified eosinophil population.

-

Purity Assessment: Assess the purity of the isolated eosinophils by flow cytometry or by staining a cytospin preparation with Wright's stain. Purity should be >98%.

Eosinophil Chemotaxis Assay

Objective: To quantify the chemotactic response of eosinophils to 16,16-dmPGD2.

Methodology (Transwell Assay):

-

Assay Setup: Use a 96-well microchemotaxis chamber with a 5-µm pore size polycarbonate filter.

-

Chemoattractant Preparation: Prepare serial dilutions of 16,16-dmPGD2 in RPMI 1640 medium containing 10% FCS and 10 mM HEPES. Add 29 µl of the test samples to the bottom wells of the chamber. Use medium alone as a negative control and a known chemoattractant (e.g., eotaxin) as a positive control.

-

Cell Preparation: Resuspend purified eosinophils in the same medium at a concentration of 1–2 x 106 cells/ml.

-

Cell Loading: Add 50 µl of the cell suspension to the top wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1 hour.

-

Cell Quantification: After incubation, carefully remove the filter. Count the number of cells that have migrated to the bottom wells using a flow cytometer for a fixed time period.

References

- 1. researchgate.net [researchgate.net]

- 2. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 16,16-Dimethyl Prostaglandin D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and immune responses.[1][2][3] It exerts its effects through two distinct G protein-coupled receptors: the DP1 (PTGDR) receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][3][4][5] The DP1 receptor is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP), generally mediating anti-inflammatory and vasodilatory effects.[6][7] In contrast, the DP2 (CRTH2) receptor couples to Gi proteins, leading to a decrease in cAMP and an increase in intracellular calcium, which promotes pro-inflammatory responses such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[8][9][10]

16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2) is a synthetic analog of PGD2. The dimethyl modification at the C16 position is designed to increase the metabolic stability of the molecule. Understanding the binding affinity and functional activity of this analog at the DP1 and DP2 receptors is crucial for its potential development as a pharmacological tool or therapeutic agent. This guide provides a comprehensive overview of the available data on the receptor binding of 16,16-dmPGD2, detailed experimental protocols for assessing receptor binding, and a description of the associated signaling pathways.

Data Presentation: Receptor Binding Affinity of PGD2 Analogs

| Compound | Receptor | Binding Affinity (Ki) | Rank Order of Potency (DP2 Receptor) | Notes |

| Prostaglandin D2 (PGD2) | DP1 | High affinity (similar to DP2)[7] | 2 | The primary endogenous ligand. |

| DP2 (CRTH2) | 2.4 ± 0.2 nM[4] | High and low affinity binding sites have been identified.[4] | ||

| 16,16-Dimethyl PGD2 | DP1 | Very weak activity | Not applicable | Did not elevate platelet cAMP by more than 20% of the maximal level in response to PGD2, suggesting low affinity/efficacy. |

| DP2 (CRTH2) | Lower potency than PGD2 | 4 (tie) | Functional assays show it is a weaker agonist than PGD2.[11] | |

| 15R-methyl-PGD2 | DP2 (CRTH2) | More potent than PGD2 | 1 | A potent and selective DP2 receptor agonist.[11] |

| 17-phenyl-18,19,20-trinor-PGD2 | DP2 (CRTH2) | Lower potency than PGD2 | 3 | |

| 15S-methyl-PGD2 | DP2 (CRTH2) | Lower potency than PGD2 | 4 (tie) | |

| 11-keto-fluprostenol | DP2 (CRTH2) | Lower potency than PGD2 | 5 |

Experimental Protocols

The determination of receptor binding affinity for compounds like 16,16-dmPGD2 is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.

Radioligand Competition Binding Assay for DP1 and DP2 (CRTH2) Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 16,16-Dimethyl PGD2) for the DP1 and DP2 receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human DP1 or DP2 (CRTH2) receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-PGD2.

-

Test Compound: 16,16-Dimethyl PGD2, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled PGD2 (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [3H]-PGD2, and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-PGD2, and a high concentration of unlabeled PGD2.

-

Competition Binding: Cell membranes, [3H]-PGD2, and varying concentrations of the test compound (16,16-dmPGD2).

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Visualizations

Upon ligand binding, the DP1 and DP2 receptors initiate distinct intracellular signaling cascades.

DP1 Receptor Signaling Pathway

The DP1 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[6][7]

DP2 (CRTH2) Receptor Signaling Pathway

The DP2 (CRTH2) receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein.[8][9] Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the G beta-gamma subunits can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These events culminate in pro-inflammatory cellular responses, such as chemotaxis and degranulation.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand competition binding assay.

References

- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene structure and functional properties of mouse CRTH2, a prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Functions of Prostaglandin D2 in Murine Contact Hypersensitivity via DP and CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vivo Stability of 16,16-Dimethyl Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dmPGD2) is a synthetic analog of Prostaglandin D2 (PGD2), a naturally occurring lipid mediator involved in a wide array of physiological and pathological processes. The introduction of two methyl groups at the C-16 position is a common strategy to enhance the metabolic stability and prolong the biological activity of prostaglandins (B1171923) by sterically hindering the enzymatic oxidation of the 15-hydroxyl group, a primary route of inactivation for natural prostaglandins. This technical guide provides a comprehensive overview of the known and inferred in vivo stability of 16,16-dmPGD2, drawing upon data from its parent compound (PGD2) and its close structural analog, 16,16-Dimethyl Prostaglandin E2 (16,16-dmPGE2).

In Vivo Pharmacokinetics: Insights from a Structural Analog

Data from Murine Models

In C57BL/6J and Jackson Diversity Outbred (JDO) mice, a single subcutaneous dose of 35 µg of 16,16-dmPGE2 resulted in detectable plasma concentrations.[1][2] Key pharmacokinetic parameters are summarized in the table below.

| Parameter | C57BL/6J Mice (Non-irradiated) | JDO Mice (Non-irradiated) |

| Cmax (ng/mL) | 44.53 | 63.96 |

| t½ (hours) | 1.8 | 1.1 |

| AUC0–inf (ng·h/mL) | 112.50 | 114.48 |

| Data adapted from a study on 16,16-dimethyl Prostaglandin E2.[1] |

Data from Non-Human Primates

In non-human primates (Rhesus macaques), a 0.1 mg/kg subcutaneous dose of 16,16-dmPGE2 was administered.[1] The resulting pharmacokinetic profile is detailed in the following table.

| Parameter | Non-Human Primates |

| Cmax (ng/mL) | 7.68 |

| t½ (hours) | 3.26 |

| AUC0–inf (ng·h/mL) | 29.20 |

| Data adapted from a study on 16,16-dimethyl Prostaglandin E2.[1] |

These findings for 16,16-dmPGE2 suggest that the dimethyl substitution at the C-16 position confers a prolonged in vivo half-life compared to natural prostaglandins, which are typically cleared from circulation in minutes.[3] It is reasonable to hypothesize that 16,16-dmPGD2 would exhibit a similarly extended pharmacokinetic profile.

Metabolism of Prostaglandin D2: A Framework for 16,16-dmPGD2

The in vivo stability of a compound is intrinsically linked to its metabolic pathways. While specific metabolic data for 16,16-dmPGD2 is unavailable, the metabolism of its parent compound, PGD2, has been well-characterized and provides a strong basis for predicting the metabolic fate of its dimethylated analog.

Natural PGD2 is rapidly metabolized through several enzymatic and non-enzymatic pathways.[4] The primary routes of PGD2 metabolism involve:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the oxidation of the 15-hydroxyl group, which is the initial and rate-limiting step in the inactivation of most prostaglandins. The dimethyl groups at the C-16 position in 16,16-dmPGD2 are expected to significantly inhibit this metabolic step, thereby increasing its in vivo stability.[3]

-

11-Ketoreductase: This enzyme converts PGD2 to PGF2α isomers.[5]

-

Dehydration: PGD2 can undergo non-enzymatic dehydration to form J-series prostaglandins (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2).[6]

-

β-Oxidation and ω-Oxidation: These are common pathways for the degradation of the fatty acid side chains of prostaglandins.[7][8]

In monkeys, the metabolism of PGD2 leads to metabolites with both prostaglandin D and F ring structures.[7] In humans, major circulating metabolites of infused PGD2 are 13,14-dihydro-15-oxo-PGF2α and 15-oxo-PGF2α. Urinary metabolites include tetranor-PGDM, which is considered a reliable biomarker of in vivo PGD2 production.[4]

It is anticipated that the metabolism of 16,16-dmPGD2 will follow similar pathways to PGD2, with the notable exception of significantly reduced susceptibility to 15-PGDH-mediated inactivation.

Signaling Pathways of Prostaglandin D2

16,16-dmPGD2 is expected to exert its biological effects through the same receptors as PGD2. PGD2 signaling is primarily mediated by two G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.

PGD2 Signaling Pathways

Experimental Protocols for In Vivo Stability Assessment

A robust in vivo stability study for 16,16-dmPGD2 would involve the following key steps, adapted from established protocols for related compounds.[1][9]

Animal Model and Dosing

-

Species Selection: Based on available data, mice (e.g., C57BL/6J) and non-human primates are relevant species.[1]

-

Dosing: Administration can be via a clinically relevant route, such as subcutaneous injection. The vehicle should be well-tolerated and ensure the solubility of the test compound.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

-

Plasma Preparation: Plasma is separated by centrifugation at low temperatures and stored at -80°C until analysis to minimize degradation.

Bioanalytical Method

A validated, sensitive, and specific analytical method is crucial for the accurate quantification of 16,16-dmPGD2 in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

-

Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.

-

LC-MS/MS Analysis:

-

Chromatography: Reverse-phase chromatography is commonly used to separate the analyte from endogenous compounds.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

-

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte during sample processing and storage.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC.

Experimental Workflow for In Vivo Stability

Conclusion

While direct in vivo stability data for 16,16-Dimethyl Prostaglandin D2 is currently lacking in published literature, a strong inference can be made based on the extensive data available for its structural analog, 16,16-Dimethyl Prostaglandin E2, and the well-understood metabolic pathways of its parent compound, Prostaglandin D2. The presence of the dimethyl groups at the C-16 position is expected to confer significant metabolic stability by inhibiting 15-PGDH-mediated degradation, leading to a prolonged in vivo half-life and enhanced biological activity. For drug development professionals, this suggests that 16,16-dmPGD2 is a promising candidate for therapeutic applications where sustained PGD2 receptor agonism is desired. Definitive pharmacokinetic and metabolic studies, following the protocols outlined in this guide, are a necessary next step to fully characterize the in vivo profile of this compound.

References

- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of prostaglandin D2 in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of prostaglandins D2 and F2 alpha in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

16,16-Dimethyl Prostaglandin D2 vs. PGD2: A Technical Guide to Stability and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including the regulation of sleep, body temperature, and inflammatory responses. Its activity is mediated through two primary G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2 or DP2), which is coupled to Gi and inhibits cAMP production. A significant challenge in studying and therapeutically targeting the PGD2 pathway is the inherent instability of the PGD2 molecule under physiological conditions. This has led to the development of more stable analogs, such as 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2), to better elucidate the roles of PGD2 receptors and to explore potential therapeutic applications. This technical guide provides an in-depth comparison of the stability and activity of 16,16-dmPGD2 versus its parent compound, PGD2.

Comparative Stability

PGD2 is known to be chemically unstable in biological media, readily undergoing dehydration to form J-series prostaglandins (B1171923) (PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2). This instability complicates in vitro and in vivo studies. The introduction of two methyl groups at the C-16 position in 16,16-dmPGD2 is designed to hinder the enzymatic oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin catabolism. This structural modification is expected to confer greater metabolic stability.

Table 1: Stability of PGD2

| Compound | Condition | Half-life | Notes |

| PGD2 | Human Plasma | ~30 minutes[1] | Rapid degradation is observed. |

| PGD2 | In vitro (unspecified) | Unstable | Dehydrates to PGJ2 derivatives. |

Note: Quantitative stability data for 16,16-Dimethyl PGD2 is not extensively reported in publicly available literature.

Comparative Receptor Activity

The biological effects of PGD2 and its analogs are determined by their binding affinity and functional potency at the DP1 and CRTH2 receptors. These receptors often mediate opposing effects, making receptor selectivity a critical aspect of pharmacological studies.

Table 2: Receptor Binding Affinity (Ki)

| Compound | Receptor | Ki (nM) | Source |

| PGD2 | CRTH2 (human) | 2.4 | [2] |

| PGD2 | DP1 (human) | Estimated to be ~8-fold higher affinity than for CRTH2 | [2] |

| 16,16-Dimethyl PGD2 | DP1 | Data not available | |

| 16,16-Dimethyl PGD2 | CRTH2 | Data not available |

Table 3: Functional Potency (EC50)

| Compound | Assay | Receptor Target | EC50 (nM) | Source |

| PGD2 | cAMP Inhibition (HEK-hCRTH2 cells) | CRTH2 | 1.8 | [2] |

| PGD2 | Eosinophil Chemotaxis | CRTH2 | 10 | [3] |

| 16,16-Dimethyl PGD2 | Eosinophil CD11b Expression & Actin Polymerization | CRTH2 | Potency approximately equal to 15S-methyl-PGD2 | [3] |

| 16,16-Dimethyl PGD2 | Platelet cAMP Elevation | DP1 | Less than 20% of the maximal response to PGD2 | [3] |

Note: Specific Ki and EC50 values for 16,16-Dimethyl PGD2 at DP1 and CRTH2 receptors are not extensively reported in publicly available literature. The available data suggests it is active at CRTH2, with a potency in a similar range to other PGD2 analogs, and has weak activity at the DP1 receptor.

Signaling Pathways

The differential signaling of PGD2 through its two main receptors, DP1 and CRTH2, is central to its diverse biological functions.

DP1 Receptor Signaling

Activation of the DP1 receptor by PGD2 leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.

CRTH2 (DP2) Receptor Signaling

In contrast, the CRTH2 receptor is coupled to the Gi alpha subunit. Upon ligand binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the Gi protein can activate other signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway and phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca2+]) and activation of Protein Kinase C (PKC). These pathways are crucial for pro-inflammatory responses like chemotaxis of eosinophils, basophils, and Th2 cells.

Experimental Protocols

Prostaglandin Stability Assessment by HPLC

This protocol outlines a general procedure for assessing the stability of prostaglandins in a buffered solution.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the prostaglandin (PGD2 or 16,16-dmPGD2) in an organic solvent such as ethanol. Dilute the stock solution to the desired final concentration in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Aliquot the prostaglandin solution into multiple sealed vials and incubate at 37°C.

-

Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), remove a vial from the incubator.

-

Sample Quenching: Immediately stop the degradation process by acidifying the sample (e.g., with HCl to pH 3-4) and flash-freezing it in liquid nitrogen. Store samples at -80°C until analysis.

-

Sample Preparation for HPLC: Thaw the samples and perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins. Elute the prostaglandins and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.

-

Data Analysis: Monitor the chromatogram for the peak corresponding to the parent prostaglandin and any degradation products. Quantify the peak area of the parent prostaglandin at each time point. Calculate the percentage of the initial concentration remaining at each time point and determine the half-life.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a prostaglandin receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (DP1 or CRTH2).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [3H]-PGD2)

-

Varying concentrations of the unlabeled competitor (PGD2 or 16,16-dmPGD2) or vehicle (for total binding)

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, washing several times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of PGD2 and its analogs on DP1 (Gs-coupled) and CRTH2 (Gi-coupled) receptors by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Culture cells expressing the receptor of interest (DP1 or CRTH2) in a suitable multi-well plate.

-

Cell Stimulation:

-

For DP1 (Gs) agonism: Treat the cells with varying concentrations of the test compound (PGD2 or 16,16-dmPGD2).

-

For CRTH2 (Gi) agonism: Pre-treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce a basal level of cAMP, followed by the addition of varying concentrations of the test compound.

-

-

Incubation: Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the cAMP concentration as a function of the agonist concentration.

-

For DP1 agonism: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response).

-

For CRTH2 agonism: Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.

-

Conclusion

This compound represents a valuable tool for studying the PGD2 signaling pathway due to its enhanced stability compared to the native PGD2. The methylation at the C-16 position is expected to confer resistance to metabolic degradation, leading to a longer biological half-life. While comprehensive quantitative data on its receptor binding and functional potency are still emerging, available information suggests that 16,16-dmPGD2 retains activity, particularly at the CRTH2 receptor. Further detailed characterization of its pharmacological profile at both DP1 and CRTH2 receptors is warranted to fully understand its potential as a research tool and as a basis for the development of novel therapeutics targeting PGD2-mediated pathways. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

- 1. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 16,16-Dimethyl Prostaglandin D2 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in a wide spectrum of inflammatory processes. Its diverse and sometimes opposing biological effects are mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The development of stable synthetic analogs of PGD2, such as 16,16-Dimethyl prostaglandin D2 (16,16-dmPGD2), provides valuable tools for dissecting the precise roles of these signaling pathways in inflammation. This technical guide provides a comprehensive overview of the current understanding of 16,16-dmPGD2's role in inflammation, including its interaction with PGD2 receptors, its effects on key inflammatory cells, and detailed protocols for its investigation. While specific quantitative data for 16,16-dmPGD2 remains limited in publicly available literature, this guide equips researchers with the foundational knowledge and experimental methodologies to further elucidate its therapeutic potential.

Introduction to Prostaglandin D2 in Inflammation

Prostaglandin D2 is a major cyclooxygenase (COX) metabolite of arachidonic acid, produced by a variety of cells, most notably mast cells, Th2 lymphocytes, and dendritic cells.[1] Its production is significantly upregulated in response to allergic and inflammatory stimuli. PGD2 exerts a dualistic role in inflammation, capable of both promoting and resolving inflammatory responses, depending on the receptor it activates and the cellular context.[2][3]

DP1 Receptor Activation: An Anti-Inflammatory Axis

The DP1 receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP is generally associated with the inhibition of immune cell function.[5] Activation of the DP1 receptor has been shown to:

-

Inhibit the migration and activation of neutrophils, eosinophils, and dendritic cells.[2][6]

-

Suppress the production of pro-inflammatory cytokines.

-

Promote the resolution of inflammation.[7]

CRTH2 (DP2) Receptor Activation: A Pro-Inflammatory Pathway

In contrast, the CRTH2 (DP2) receptor is coupled to the Gαi protein, and its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium (Ca2+).[8] This signaling cascade is predominantly pro-inflammatory. Activation of the CRTH2 receptor is known to:

-

Induce chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[9][10]

-

Stimulate the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 from Th2 cells.[11]

-

Contribute to the pathogenesis of allergic diseases like asthma and allergic rhinitis.[6]

This compound: A Stable PGD2 Analog

This compound is a synthetic analog of PGD2. The dimethyl substitution at the C-16 position is designed to increase the metabolic stability of the molecule by hindering its degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life. This characteristic makes it a useful tool for in vitro and in vivo studies aimed at understanding the sustained effects of PGD2 receptor activation.

Receptor Binding and Activity

Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of 16,16-dmPGD2 for the DP1 and CRTH2 receptors are not extensively available in the current literature. However, one study investigating a series of PGD2 analogs on eosinophil activation provides a rank order of potency for stimulating CD11b expression and actin polymerization.[12]

Table 1: Qualitative Potency of PGD2 Analogs on Eosinophil Activation [12]

| Compound | Rank Order of Potency |

| 15R-methyl-PGD2 | > PGD2 |

| PGD2 | > 17-phenyl-18,19,20-trinor-PGD2 |

| 17-phenyl-18,19,20-trinor-PGD2 | > 15S-methyl-PGD2 ≈ 16,16-dimethyl-PGD2 |

| 15S-methyl-PGD2 | ≈ 16,16-dimethyl-PGD2 |

| 16,16-dimethyl-PGD2 | > 11-keto-fluprostenol |

| 11-keto-fluprostenol |

This qualitative data suggests that 16,16-dmPGD2 is a less potent activator of eosinophils compared to PGD2 and some other analogs, acting primarily through the CRTH2 receptor on these cells. Further quantitative characterization is required to fully understand its receptor selectivity and potency.

Signaling Pathways

The signaling pathways initiated by the binding of PGD2 and its analogs to the DP1 and CRTH2 receptors are well-characterized.

Effects on Inflammatory Cells

The inflammatory response to 16,16-dmPGD2 is determined by its differential effects on various immune cells, mediated through the balance of DP1 and CRTH2 activation.

Eosinophils

Eosinophils are key effector cells in allergic inflammation and asthma. PGD2 is a potent chemoattractant and activator of eosinophils, primarily through the CRTH2 receptor.[13]

-

Chemotaxis: 16,16-dmPGD2 is expected to induce eosinophil migration.

-

Activation: It can stimulate eosinophil shape change, actin polymerization, and the expression of adhesion molecules like CD11b.[12]

-

Degranulation: CRTH2 activation can lead to the release of eosinophil granule proteins.

Neutrophils

Neutrophils are crucial for the innate immune response to bacterial and fungal infections. The role of PGD2 in neutrophil function is complex.

-

Chemotaxis: PGD2 can attract neutrophils.[14]

-

Activation: DP1 activation is generally inhibitory, while CRTH2 activation can be pro-inflammatory.

-

Resolution of Inflammation: PGD2, through DP1, can promote the resolution of neutrophilic inflammation.[7]

T Lymphocytes

PGD2 plays a significant role in modulating T cell responses, particularly in the context of Th2-mediated immunity.

-

Th2 Cell Chemotaxis: PGD2 is a potent chemoattractant for Th2 cells via the CRTH2 receptor.[8]

-

Cytokine Production: CRTH2 activation on Th2 cells enhances the production of IL-4, IL-5, and IL-13.[11]

-

Immune Polarization: PGD2 can influence the differentiation of T helper cells.

Experimental Protocols

The following protocols are provided as a guide for the experimental investigation of this compound's effects on inflammatory cells.

Receptor Binding Assay

This protocol allows for the determination of the binding affinity of 16,16-dmPGD2 to the DP1 and CRTH2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing either the human DP1 or CRTH2 receptor.

-

Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-PGD2) and a range of concentrations of unlabeled 16,16-dmPGD2.

-

Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Eosinophil Shape Change Assay

This assay measures the ability of 16,16-dmPGD2 to induce a change in the shape of eosinophils, a hallmark of their activation.

Methodology:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors.

-

Stimulation: Incubate the isolated eosinophils with varying concentrations of 16,16-dmPGD2 or a vehicle control at 37°C for a short period (e.g., 5-10 minutes).

-

Fixation: Stop the reaction by adding a fixative, such as paraformaldehyde.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.

-

Data Analysis: Plot the mean FSC against the concentration of 16,16-dmPGD2 to generate a dose-response curve and calculate the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of 16,16-dmPGD2 to act as a chemoattractant for neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood.

-

Chemotaxis Chamber Setup: Use a chemotaxis chamber, such as a Boyden chamber or a Transwell plate with a porous membrane (e.g., 3-5 µm pore size).

-

Loading: Add medium containing various concentrations of 16,16-dmPGD2 to the lower wells of the chamber. Place the isolated neutrophils in the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow the neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye and measuring fluorescence.

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (the fold increase in migration over the vehicle control).

T-Cell Cytokine Release Assay

This protocol is for measuring the effect of 16,16-dmPGD2 on cytokine production by T lymphocytes.

Methodology:

-

T-Cell Isolation and Culture: Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and culture them under conditions that promote Th2 polarization.

-

Stimulation: Restimulate the differentiated Th2 cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of 16,16-dmPGD2.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of key Th2 cytokines (IL-4, IL-5, IL-13) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Plot the cytokine concentrations against the concentration of 16,16-dmPGD2 to determine its effect on cytokine production.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the complex role of the PGD2 signaling axis in inflammation. Its enhanced stability allows for more controlled and sustained experimental conditions compared to the native PGD2 molecule. While current data suggests it is a modest activator of the pro-inflammatory CRTH2 receptor on eosinophils, a comprehensive pharmacological characterization, including its activity at the DP1 receptor, is crucial for a complete understanding of its biological effects.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (EC50) of 16,16-dmPGD2 at both DP1 and CRTH2 receptors.

-

In Vivo Studies: Utilizing animal models of inflammation (e.g., allergic asthma, dermatitis) to investigate the in vivo effects of 16,16-dmPGD2 administration.

-

Cell-Specific Signaling: Dissecting the downstream signaling events and gene expression changes induced by 16,16-dmPGD2 in different inflammatory cell types.

By addressing these knowledge gaps, the scientific community can fully harness the potential of this compound as a probe to unravel the intricate mechanisms of PGD2 in health and disease, and to explore the therapeutic promise of modulating this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pretreatment of donor stimulator cells by 16,16 dimethyl prostaglandin E2 influences the recipient immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Local effects of 16, 16-dimethyl prostaglandin E2 on gastric blood flow and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Anacardium occidentale stem bark extract on in vivo inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of 16,16-dimethyl PGE2 and phosphodiesterase inhibitors on Con A blastogenic responses and NK cytotoxic activity of mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction between prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on Th2 cells mediates cytokine production by Th2 lymphocytes in response to activated mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

Unraveling the Signal: A Technical Guide to 16,16-Dimethyl Prostaglandin D2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, playing a pivotal role in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1] Its effects are transduced through two primary G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] The development of synthetic analogs of PGD2, such as 16,16-Dimethyl Prostaglandin D2 (16,16-dmPGD2), provides valuable tools for dissecting the distinct roles of these signaling pathways. This technical guide offers an in-depth exploration of the known signaling mechanisms of 16,16-dmPGD2, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Receptor Interactions of 16,16-Dimethyl PGD2

Current research indicates that 16,16-Dimethyl PGD2 primarily functions as an agonist for the DP2 receptor.[4] Studies on a series of PGD2 analogs have shown that 16,16-dmPGD2 stimulates the activation of eosinophils, a key cellular response mediated by the DP2 receptor.[4] The same research suggests that this analog has minimal activity at the DP1 receptor, as it, along with other tested analogs, did not cause a significant elevation of cAMP in platelets, a hallmark of DP1 activation.[4] This selectivity makes 16,16-dmPGD2 a useful tool for investigating DP2-specific biological functions.

Core Signaling Pathways

The biological effects of 16,16-Dimethyl PGD2 are dictated by the signaling cascades downstream of the DP2 receptor, which are distinct from and often opposing to those of the DP1 receptor.

DP2 Receptor Signaling Pathway (Primary target of 16,16-Dimethyl PGD2)

The DP2 receptor is a member of the Gi family of G-protein coupled receptors.[2] Upon binding of an agonist like 16,16-dmPGD2, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] The Gβγ subunits, also released upon receptor activation, can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) and leading to an increase in intracellular calcium concentration.[2] These signaling events culminate in various cellular responses, particularly in immune cells like eosinophils, Th2 cells, and basophils, including chemotaxis, degranulation, and cytokine production.[5][6]

DP1 Receptor Signaling Pathway

For comparative purposes, it is essential to understand the DP1 signaling pathway. The DP1 receptor is coupled to the Gs family of G-proteins.[7] Activation of DP1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses that are often anti-inflammatory in nature, contrasting with the pro-inflammatory effects of DP2 activation.[8][9] The apparent lack of activity of 16,16-dmPGD2 at this receptor highlights its utility as a selective DP2 agonist.[4]

Quantitative Data Summary

Specific quantitative data for the binding affinity (Ki, Kd) and functional potency (EC50, IC50) of 16,16-Dimethyl PGD2 are not extensively reported in the public literature. However, a comparative study on the activation of human eosinophils provides a qualitative assessment of its potency at the DP2 receptor relative to PGD2 and other analogs.

| Compound | Receptor | Assay Type | Potency |

| 16,16-Dimethyl PGD2 | DP2 | Eosinophil CD11b Expression & Actin Polymerization | Less potent than PGD2 and 15R-methyl-PGD2. Approximately equipotent to 15S-methyl-PGD2. [4] |

| 16,16-Dimethyl PGD2 | DP1 | Platelet cAMP Elevation | Minimal to no activity observed. [4] |

Note: The table reflects the qualitative and comparative nature of the available data. Further research is required to establish precise quantitative values.

Experimental Protocols

The study of 16,16-Dimethyl PGD2 signaling pathways involves a variety of in vitro cellular assays. Below are generalized protocols for key experiments.

Experimental Workflow: Assessing DP2 Receptor Agonism

The following diagram illustrates a typical workflow for characterizing the activity of a compound like 16,16-dmPGD2 at the DP2 receptor.

References

- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 2. pnas.org [pnas.org]

- 3. benthamscience.com [benthamscience.com]

- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 9. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics of 16,16-Dimethyl Prostaglandin D2

Disclaimer: As of the current date, publicly available research specifically detailing the pharmacokinetics of 16,16-Dimethyl prostaglandin (B15479496) D2 (16,16-dmPGD2) is limited. Consequently, this guide provides a comprehensive overview based on the known metabolic pathways and signaling mechanisms of its parent compound, prostaglandin D2 (PGD2), and related synthetic prostaglandins (B1171923). The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable pharmacokinetic profile and analytical methodologies relevant to 16,16-dmPGD2.

Introduction to Prostaglandin D2 and its Synthetic Analogs

Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from the cyclooxygenase (COX) pathway metabolism of arachidonic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] PGD2 exerts its effects through activation of two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4]

Synthetic analogs of prostaglandins, such as those with dimethyl substitutions at the C-16 position, are developed to enhance metabolic stability and prolong their biological activity. The 16,16-dimethyl modification is a common strategy to prevent enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase, a key step in prostaglandin catabolism. While extensive research is available for 16,16-dimethyl prostaglandin E2 (dmPGE2), specific pharmacokinetic data for 16,16-dmPGD2 remains elusive.[5][6]

Hypothesized Metabolism of 16,16-Dimethyl Prostaglandin D2

The metabolism of native PGD2 is rapid and complex, involving both enzymatic and non-enzymatic pathways.[1][4][7] It is plausible that 16,16-dmPGD2 follows a similar metabolic fate, with the notable exception of the initial 15-hydroxydehydrogenase-mediated oxidation.

Key Metabolic Transformations of PGD2 include:

-

11-Ketoreduction: PGD2 can be converted to 9α,11β-PGF2 by an 11-ketoreductase. This metabolite is biologically active.[7]

-

Dehydration: PGD2 can undergo non-enzymatic dehydration to form the J-series prostaglandins, including PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[1][3]

-

Further Metabolism: The initial metabolites undergo further degradation, including β-oxidation and ω-oxidation, leading to the formation of urinary metabolites such as tetranor-PGDM.[8]

The presence of the 16,16-dimethyl group in 16,16-dmPGD2 would likely inhibit the 15-hydroxyprostaglandin dehydrogenase pathway, leading to a longer half-life and potentially altered metabolite profiles compared to the parent PGD2.

Prostaglandin D2 Receptor Signaling Pathways

16,16-dmPGD2 is expected to interact with the same receptors as PGD2: DP1 and DP2. The activation of these receptors triggers distinct downstream signaling cascades.

-

DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). This pathway is generally associated with vasodilation and the inhibition of platelet aggregation.[3][9]

-

DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to a Gi protein. Its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium (Ca2+), and the activation of phosphoinositide 3-kinase (PI3K). This pathway is primarily pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[3][4]

Experimental Protocols for Pharmacokinetic Analysis

The quantitative analysis of prostaglandins in biological matrices is challenging due to their low endogenous concentrations and chemical instability. The most robust and widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

4.1. Sample Preparation

-

Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) and immediately add antioxidants (e.g., butylated hydroxytoluene) and acidify to prevent degradation and auto-oxidation.[10]

-

Internal Standard Spiking: Add a deuterated internal standard (e.g., PGD2-d4) to the sample to account for analyte loss during extraction and for accurate quantification.[10][11]

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract the prostaglandins from the biological matrix.

-

Condition the cartridge with methanol (B129727) and then water.

-

Load the acidified sample.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute the prostaglandins with a high-organic solvent (e.g., ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12]

4.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.[10] For example, for a related compound, 16,16-dimethyl PGE2, the MS/MS/MS transition was 379.3/299.0/159.1.[5]

Quantitative Data Summary

Due to the lack of specific studies on this compound, a quantitative data table for its pharmacokinetic parameters (e.g., T½, Cmax, AUC) cannot be provided at this time. For reference, studies on the related compound, 16,16-dimethyl prostaglandin E2, in mice and non-human primates have reported a half-life ranging from approximately 1.7 to 3.26 hours.[5] It is anticipated that 16,16-dmPGD2 would exhibit a similarly extended half-life compared to its parent compound due to the metabolic blockade at the C-15 position.

Conclusion

While direct pharmacokinetic data for this compound is not currently available, this guide provides a framework for understanding its likely metabolic fate, signaling mechanisms, and the analytical methods required for its study. The 16,16-dimethyl modification is expected to significantly increase the metabolic stability and, therefore, the in vivo half-life of the compound compared to native PGD2. The signaling pathways through DP1 and DP2 receptors are presumed to be conserved. The detailed experimental protocols for prostaglandin analysis using LC-MS/MS offer a clear methodology for future pharmacokinetic studies of this and other related compounds. Further research is warranted to definitively characterize the absorption, distribution, metabolism, and excretion of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of prostaglandin D2 after inhalation or intravenous infusion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method Development and Validation for Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Determination of Multiple Prostanoids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Targets of 16,16-Dimethyl Prostaglandin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,16-Dimethyl Prostaglandin (B15479496) D2 (16,16-dimethyl PGD2) is a synthetic analog of the naturally occurring prostaglandin D2 (PGD2). The dimethyl modification at the C-16 position is a common strategy in prostaglandin chemistry to confer resistance to metabolic inactivation, thereby prolonging the compound's biological half-life. This modification, however, can also alter the affinity and efficacy of the ligand for its cognate receptors. This technical guide provides a comprehensive overview of the known cellular targets of 16,16-dimethyl PGD2, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways.

Primary Cellular Targets: DP1 and DP2 (CRTH2) Receptors